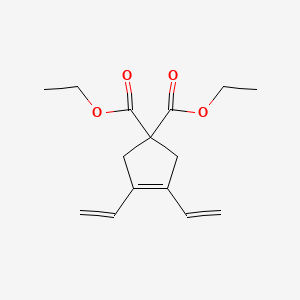![molecular formula C15H23NOS B14192478 Morpholine, 4-[1-(2-thienyl)cycloheptyl]- CAS No. 835654-27-8](/img/structure/B14192478.png)
Morpholine, 4-[1-(2-thienyl)cycloheptyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-[1-(2-thienyl)cycloheptyl]-: is a chemical compound that belongs to the class of morpholines It is characterized by the presence of a morpholine ring substituted with a cycloheptyl group that is further substituted with a thienyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4-[1-(2-thienyl)cycloheptyl]- typically involves the reaction of morpholine with a cycloheptyl halide, followed by the introduction of the thienyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of Morpholine, 4-[1-(2-thienyl)cycloheptyl]- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Morpholine, 4-[1-(2-thienyl)cycloheptyl]- can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the thienyl group to form thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the cycloheptyl group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
Chemistry: Morpholine, 4-[1-(2-thienyl)cycloheptyl]- is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore the therapeutic potential of Morpholine, 4-[1-(2-thienyl)cycloheptyl]- in the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Morpholine, 4-[1-(2-thienyl)cycloheptyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, the compound can act as an agonist or antagonist, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
- Morpholine, 4-[1-(2-thienyl)cyclohexyl]-
- Morpholine, 4-[1-(2-thienyl)cyclopentyl]-
- Morpholine, 4-[1-(2-thienyl)cyclobutyl]-
Uniqueness: Morpholine, 4-[1-(2-thienyl)cycloheptyl]- is unique due to its larger cycloheptyl ring, which can influence its chemical reactivity and biological activity. The presence of the thienyl group also imparts distinct electronic properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
835654-27-8 |
|---|---|
Formule moléculaire |
C15H23NOS |
Poids moléculaire |
265.4 g/mol |
Nom IUPAC |
4-(1-thiophen-2-ylcycloheptyl)morpholine |
InChI |
InChI=1S/C15H23NOS/c1-2-4-8-15(7-3-1,14-6-5-13-18-14)16-9-11-17-12-10-16/h5-6,13H,1-4,7-12H2 |
Clé InChI |
ZZPFFDWKJZYPHJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)(C2=CC=CS2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1R,2S,5S)-3-Oxo-8-oxabicyclo[3.2.1]octan-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14192398.png)
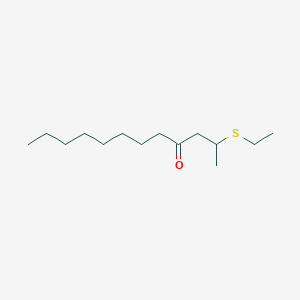

![N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide](/img/structure/B14192424.png)
![N-[(3S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14192430.png)
![1,8-Dimethyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14192434.png)
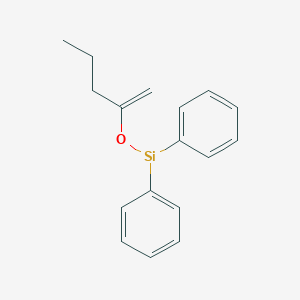
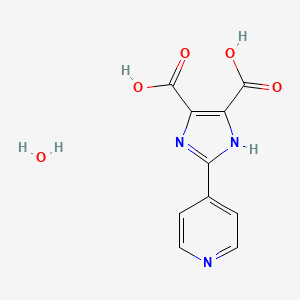
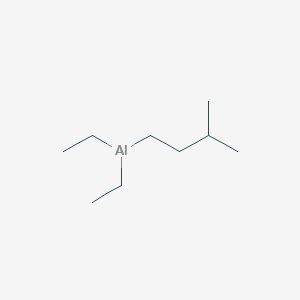
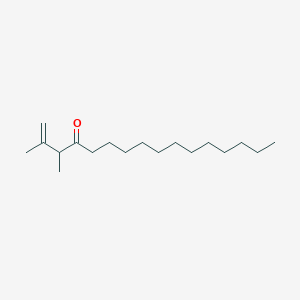
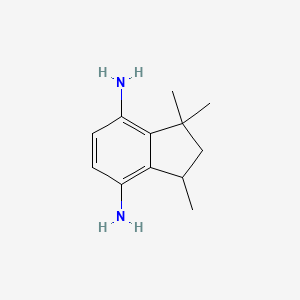
![Cyclohexanecarboxamide, N-[(3S)-hexahydro-2-oxo-1H-azepin-3-yl]-](/img/structure/B14192483.png)
![Methyl 3,5-dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14192495.png)
